molecular formula C11H14OS B13879530 6-Propyl-2,3-dihydro-1-benzothiophen-5-ol

6-Propyl-2,3-dihydro-1-benzothiophen-5-ol

Cat. No.: B13879530
M. Wt: 194.30 g/mol
InChI Key: GPBOTZIJISGUBK-UHFFFAOYSA-N
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Description

6-Propyl-2,3-dihydro-1-benzothiophen-5-ol is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound is characterized by its propyl group at the 6th position and a hydroxyl group at the 5th position of the dihydrobenzothiophene ring. It has a molecular formula of C11H14OS and a molecular weight of 194.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-2,3-dihydro-1-benzothiophen-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-6-propylphenol with thiourea in the presence of a base can lead to the formation of the desired benzothiophene derivative. The reaction typically requires heating and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Propyl-2,3-dihydro-1-benzothiophen-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, acids, or bases depending on the desired substitution .

Major Products Formed

The major products formed from these reactions include various substituted benzothiophene derivatives, which can have different functional groups such as halogens, alkyl groups, or additional hydroxyl groups .

Scientific Research Applications

6-Propyl-2,3-dihydro-1-benzothiophen-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Propyl-2,3-dihydro-1-benzothiophen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzothiophene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Propyl-2,3-dihydro-1-benzothiophen-5-ol include other benzothiophene derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 6th position and the hydroxyl group at the 5th position can lead to unique interactions with biological targets and distinct chemical properties compared to other benzothiophene derivatives .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

6-propyl-2,3-dihydro-1-benzothiophen-5-ol

InChI

InChI=1S/C11H14OS/c1-2-3-8-7-11-9(4-5-13-11)6-10(8)12/h6-7,12H,2-5H2,1H3

InChI Key

GPBOTZIJISGUBK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C2CCSC2=C1)O

Origin of Product

United States

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